(Z)-N-(5,6-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide
Description
Properties
IUPAC Name |
N-(5,6-dimethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-(dimethylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5S2/c1-6-11-24-16-12-17(28-4)18(29-5)13-19(16)30-21(24)22-20(25)14-7-9-15(10-8-14)31(26,27)23(2)3/h1,7-10,12-13H,11H2,2-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDPXFSWOYUBVOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=CC(=C(C=C3S2)OC)OC)CC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(5,6-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide is a complex organic compound that exhibits significant biological activity due to its unique structural features, including a benzo[d]thiazole moiety and various functional groups. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described by its IUPAC name and molecular formula:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C_{16}H_{18}N_{2}O_{3}S |
| Molecular Weight | 350.39 g/mol |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The benzo[d]thiazole core is known for its ability to modulate enzyme activities, while the prop-2-yn-1-yl group enhances binding to hydrophobic pockets in target proteins. The dimethoxy groups improve solubility and bioavailability, which are critical for therapeutic efficacy.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of benzo[d]thiazole have shown promising results in inhibiting cell proliferation in vitro .
- Anticonvulsant Effects : The thiazole moiety has been linked to anticonvulsant properties in certain analogs. In a picrotoxin-induced convulsion model, compounds with structural similarities demonstrated effective anticonvulsant activity .
- Anti-inflammatory Properties : The compound may also serve as a COX-II inhibitor, which is relevant for treating inflammatory conditions. Compounds with similar frameworks have shown moderate inhibitory activity against COX enzymes .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
- A study on thiazole derivatives indicated that modifications at specific positions significantly affected their anticancer properties, with some compounds achieving IC50 values lower than standard chemotherapeutics like doxorubicin .
- Another investigation highlighted the structure–activity relationship (SAR) of thiazole-based compounds, revealing that specific substitutions enhance their efficacy against cancerous cells.
Data Tables
The following table summarizes key findings from various studies on related compounds:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle and Substituent Variations
Benzo[d]thiazole vs. Thiadiazole Derivatives
The target compound’s benzo[d]thiazole core distinguishes it from thiadiazole-based analogs like N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6) . Thiadiazoles generally exhibit lower aromatic stabilization, leading to higher reactivity. For example, compound 6 (melting point 160°C) shows a C=O IR band at 1606 cm⁻¹, comparable to the target’s benzamide carbonyl (predicted 1600–1680 cm⁻¹) .
Substituent Effects on Physicochemical Properties
- Methoxy vs. Ethoxy Groups: The 5,6-dimethoxy groups in the target compound increase hydrophilicity compared to the 4-ethoxy substituent in 4-(diethylsulfamoyl)-N-(4-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide .
- Propargyl Group : The propargyl moiety (common in both the target and compound) may confer metabolic resistance due to its sp-hybridized carbon, unlike phenyl or pyridyl substituents in thiadiazole derivatives (e.g., 8a–c ) .
Sulfamoyl and Sulfonyl Functional Groups
The dimethylsulfamoyl group in the target compound differs from diethylsulfamoyl () and sulfonyl-containing triazoles (). Key comparisons:
- Dimethylsulfamoyl (Target) vs. Diethylsulfamoyl (): Diethyl groups increase molecular weight and lipophilicity (e.g., compound: MW ~470 vs.
- Sulfamoyl vs. Sulfonyl : Sulfonyl groups in triazoles (e.g., compounds 7–9 in ) exhibit IR bands at 1247–1255 cm⁻¹ (C=S), whereas sulfamoyl S=O stretches are expected near 1150–1350 cm⁻¹, affecting electronic interactions .
Data Tables: Structural and Spectroscopic Comparison
Table 1: Core Structures and Key Substituents
Research Findings and Implications
- Solubility : The 5,6-dimethoxy groups in the target compound likely enhance aqueous solubility compared to ethoxy or alkyl-substituted analogs .
- Thermal Stability : High melting points in thiadiazoles (e.g., 8a at 290°C) suggest greater thermal stability than benzo[d]thiazoles, which may decompose at lower temperatures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
